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molecular formula C14H10FNS B8440456 Fluoro-(p-tolyl)-benzothiazole

Fluoro-(p-tolyl)-benzothiazole

Cat. No. B8440456
M. Wt: 243.30 g/mol
InChI Key: SALSOJYVZNANCI-UHFFFAOYSA-N
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Patent
US04607031

Procedure details

A solution of 35.0 g of 4-methyl-2',5'-difluorobenzothioanilide in 80 ml of dimethylformamide was added dropwise to a suspension of 16.0 g of potassium tertbutoxide in 80 ml of dimethylformamide under ice cooling over the course of 15 minutes. The reaction mixture was heated, and reacted at 140° C. for 3 hours. The reaction mixture was allowed to cool to room temperature and poured into 1500 ml of water. The preceipitated colorless crystalline power was collected by filtration, and dried to give 31.6 g of crude crystals of the captioned compound. Recrystallization from n-hexane gave the captioned compound as colorless plate-like crystals.
Name
4-methyl-2',5'-difluorobenzothioanilide
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:18]=[CH:17][C:5]([C:6](=[S:16])[NH:7][C:8]2[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:9]=2F)=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].O>CN(C)C=O>[CH3:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]2[S:16][C:9]3[CH:10]=[CH:11][C:12]([F:14])=[CH:13][C:8]=3[N:7]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
4-methyl-2',5'-difluorobenzothioanilide
Quantity
35 g
Type
reactant
Smiles
CC1=CC=C(C(NC2=C(C=CC(=C2)F)F)=S)C=C1
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
reacted at 140° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The preceipitated colorless crystalline power was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1SC2=C(N1)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.6 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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